Information on the specific scientific research applications of N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide is currently limited. There is no published research readily available through scientific databases or commercial suppliers like Sigma-Aldrich who offer the compound [].
TMP269 is a potent and selective inhibitor of class IIa histone deacetylases, specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9. It is recognized for its ability to modulate gene expression through the inhibition of histone deacetylation, which plays a critical role in various biological processes. TMP269 has garnered attention due to its therapeutic potential in treating conditions such as acute myeloid leukemia and acute kidney injury by influencing cellular pathways associated with cell proliferation and apoptosis .
TMP269 primarily functions as a histone deacetylase inhibitor. By inhibiting the activity of class IIa histone deacetylases, it leads to an increase in acetylation levels of histones, which in turn promotes transcriptional activation of genes involved in cell cycle regulation and apoptosis. The compound exhibits a concentration-dependent response, significantly affecting cellular processes such as apoptosis and autophagy in various cell lines .
In experimental settings, TMP269 has been shown to reduce cell proliferation in acute myeloid leukemia cells and induce early and late apoptosis at concentrations ranging from 25 µM to 50 µM . Furthermore, it has been observed to inhibit caspase-3 cleavage and suppress pro-apoptotic markers while enhancing the expression of anti-apoptotic proteins in renal models of injury .
TMP269 has demonstrated significant biological activity across several studies. In vitro studies reveal that it can effectively reduce cell viability in various cancer cell lines, including acute myeloid leukemia cells. The compound has been shown to induce apoptosis through the modulation of specific signaling pathways, including the suppression of pro-apoptotic factors and enhancement of anti-apoptotic proteins .
In vivo studies have highlighted TMP269's protective effects against acute kidney injury by promoting renal tubular cell proliferation and autophagy while reducing apoptosis and fibrosis. This suggests that TMP269 may have therapeutic applications not only in oncology but also in nephrology .
The exact synthetic route can be complex and is often optimized based on desired yield and purity specifications .
TMP269 has several promising applications:
Interaction studies involving TMP269 have focused on its synergistic effects with other therapeutic agents. For instance, combining TMP269 with venetoclax has shown enhanced efficacy in reducing leukemia cell viability compared to either agent alone. This polytherapy approach suggests that TMP269 can be integrated into combination treatment regimens for improved therapeutic outcomes .
Moreover, studies on TMP269's interaction with cellular pathways indicate its role in modulating various signaling cascades related to cell survival and death, making it a valuable candidate for further exploration in both cancer treatment and other pathological conditions.
Several compounds share similarities with TMP269 regarding their mechanism as histone deacetylase inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Class | Selectivity | IC50 (nM) | Unique Features |
---|---|---|---|---|
TMP269 | Class IIa | HDAC4/5/7/9 | 19 - 157 | Selective for class IIa HDACs; effective in renal protection |
Panobinostat | Pan-deacetylase | Broad spectrum | 0.5 - 10 | Approved for multiple myeloma; broad HDAC inhibition |
MC1568 | Class IIa | HDAC4/5 | 50 | Selective for class IIa; less potent than TMP269 |
Valproic Acid | Non-selective | Various HDACs | Varies | Commonly used anticonvulsant; affects multiple pathways |
Romidepsin | Class I | HDAC1/2 | 0.1 - 10 | Approved for cutaneous T-cell lymphoma; different selectivity |
TMP269 stands out due to its selective inhibition of class IIa histone deacetylases, which allows for targeted therapeutic strategies with potentially fewer side effects compared to broader-spectrum inhibitors like panobinostat or valproic acid .
TMP269 represents a highly potent and selective inhibitor of class IIa histone deacetylases, demonstrating exceptional specificity for this enzyme class compared to other histone deacetylase isoforms [4]. The compound exhibits nanomolar potency against all four class IIa histone deacetylase members, with inhibitory concentration 50 values of 126 nanomolar for histone deacetylase 4, 80 nanomolar for histone deacetylase 5, 36 nanomolar for histone deacetylase 7, and 19 nanomolar for histone deacetylase 9 [2] [4]. These values demonstrate a clear hierarchy of potency, with histone deacetylase 9 being the most sensitive target, followed by histone deacetylase 7, histone deacetylase 5, and histone deacetylase 4 [11].
The selectivity profile of TMP269 is remarkable when compared to its activity against other histone deacetylase classes [4]. Against class I histone deacetylases, TMP269 shows minimal inhibitory activity, with inhibitory concentration 50 values exceeding 50 micromolar for histone deacetylase 1, 2, and 3 [4] [11]. For class IIb histone deacetylases, the compound demonstrates inhibitory concentration 50 values of 82 micromolar for histone deacetylase 6 and greater than 50 micromolar for histone deacetylase 10 [11]. Against histone deacetylase 8, a class I enzyme, TMP269 exhibits an inhibitory concentration 50 of 42 micromolar [11]. This selectivity profile translates to over 2,600-fold selectivity for class IIa histone deacetylases compared to most other histone deacetylase isoforms [4].
Histone Deacetylase Isoform | Inhibitory Concentration 50 (nanomolar) | Class | Fold Selectivity vs Histone Deacetylase 9 |
---|---|---|---|
Histone Deacetylase 4 | 126 | IIa | 6.6 |
Histone Deacetylase 5 | 80 | IIa | 4.2 |
Histone Deacetylase 7 | 36 | IIa | 1.9 |
Histone Deacetylase 9 | 19 | IIa | 1.0 |
Histone Deacetylase 1 | >50,000 | I | >2,632 |
Histone Deacetylase 2 | >50,000 | I | >2,632 |
Histone Deacetylase 3 | >50,000 | I | >2,632 |
Histone Deacetylase 6 | 82,000 | IIb | 4,316 |
Histone Deacetylase 8 | 42,000 | I | 2,211 |
The selectivity of TMP269 has been confirmed using multiple experimental approaches, including recombinant enzyme inhibition assays and microfluidics platforms with alternate substrate-fluorophore combinations to address potential substrate-dependent artifacts [4]. In whole-cell assays using human acute monocytic leukemia cell lines, TMP269 maintained its class IIa selectivity, inhibiting only the detrifluoroacetylation of class IIa histone deacetylase substrates while showing no effect on class I or IIb histone deacetylase activities [4].
The co-crystal structure of TMP269 bound to histone deacetylase 7 was determined at 2.35 angstrom resolution, providing crucial insights into the molecular basis of its class IIa selectivity [4] [21]. The crystal structure reveals an unexpected U-shaped conformation of the inhibitor within the active site, which represents a novel binding mode compared to traditional histone deacetylase inhibitors [4]. This unique conformation allows TMP269 to exploit the larger active site space available in class IIa histone deacetylases compared to other histone deacetylase classes [4].
The trifluoromethyloxadiazole metal-binding group of TMP269 interacts with the catalytic zinc ion through weak electrostatic interactions rather than the strong chelating interactions typical of hydroxamate-based inhibitors [4] [7]. Specifically, one fluorine atom and the oxygen atom of the trifluoromethyloxadiazole group interact with zinc at distances of 2.7 and 3.0 angstroms, respectively [4]. These distances are notably longer than the typical 2.0 angstrom zinc interaction distances observed with hydroxamate inhibitors, indicating a fundamentally different binding mechanism [4].
The crystal structure demonstrates that TMP269 fills the larger active site space away from the zinc ion by burying its lipophilic tail into the hydrophobic region of the binding pocket [4]. This binding mode results in the displacement of histidine 843 and establishes an edge-to-face interaction between phenylalanine 679 and the phenyl group adjacent to the oxadiazole moiety [4]. The structural comparison of histone deacetylase 7 co-crystallized with TMP269 versus vorinostat reveals that TMP269 exploits a large volume of the catalytic site that remains unoccupied by the traditional hydroxamate inhibitor [4].
Structural Parameter | Value/Description |
---|---|
Resolution | 2.35 angstroms |
Inhibitor Conformation | U-shaped |
Zinc Coordination | Fluorine (2.7 Å) and oxygen (3.0 Å) |
Metal-Binding Mode | Non-chelating electrostatic |
Key Residue Interactions | Histidine 843 displacement, Phenylalanine 679 edge-to-face interaction |
Active Site Utilization | Extensive filling of large catalytic pocket |
The binding mechanism of TMP269 to class IIa histone deacetylases fundamentally differs from conventional histone deacetylase inhibitors through its utilization of a non-chelating zinc-binding group [4] [20]. The trifluoromethyloxadiazole moiety employs weak electrostatic interactions with the catalytic zinc rather than the strong metal-chelating geometries characteristic of hydroxamate inhibitors [4]. This weaker metal-binding group character is compensated by multiple compound-target interactions that collectively confer high binding affinity and selectivity [4].
The structural basis for class IIa selectivity lies in the combination of the bulky trifluoromethyloxadiazole group and the U-shaped conformation adopted by TMP269 [4] [7]. This configuration allows the inhibitor to exploit the unique structural features of class IIa histone deacetylase active sites, which are larger than those of class I enzymes [4]. The differences in catalytic pocket architecture between histone deacetylase classes provide the structural foundation for TMP269's selectivity, as the compound can achieve optimal binding only within the expanded active sites of class IIa enzymes [4].
Class IIa histone deacetylases possess distinctive structural characteristics that distinguish them from other histone deacetylase classes, including the presence of a class II-specific additional zinc-binding domain adjacent to the active site [15]. This secondary zinc-binding site coordinates four conserved amino acids and can adopt different conformations depending on inhibitor binding, contributing to substrate specificity [15]. The catalytic activity of class IIa histone deacetylases is inherently lower than that of class I enzymes due to the substitution of a conserved catalytic tyrosine residue with histidine [15] [17]. This structural difference accounts for the weak deacetylase activity of vertebrate class IIa histone deacetylases compared to class I enzymes [17].
The binding mechanism of TMP269 takes advantage of these unique structural features of class IIa histone deacetylases [4]. The compound's ability to form a stable enzyme-inhibitor complex despite using weaker zinc interactions demonstrates that strong metal-chelating interactions are not always necessary for potent metalloenzyme inhibition [4]. This represents a paradigm shift in metalloenzyme inhibitor design, showing that tempered metal-binding groups supported by multiple auxiliary interactions can achieve both potency and selectivity [4].
TMP269 offers significant advantages over hydroxamate-based histone deacetylase inhibitors, primarily through its superior selectivity profile and reduced off-target effects [4] [19] [20]. The trifluoromethyloxadiazole metal-binding group circumvents the selectivity and pharmacologic liabilities associated with hydroxamate moieties [20]. Unlike hydroxamate inhibitors, which typically exhibit broad-spectrum histone deacetylase inhibition, TMP269 demonstrates exquisite selectivity for class IIa enzymes [4].
The comparative selectivity advantages of TMP269 are evident from gene expression profiling studies [19]. In phytohemagglutinin-activated human peripheral blood mononuclear cells, the hydroxamate inhibitor suberanilohydroxamic acid modulates the expression of 4,556 genes, whereas the structurally related TMP195, which also contains the trifluoromethyloxadiazole metal-binding group, regulates only 76 genes [19]. This dramatic difference in transcriptional impact reflects the superior selectivity of the trifluoromethyloxadiazole series compared to hydroxamate inhibitors [19].
Proteomics-based studies further demonstrate the reduced off-target binding profile of trifluoromethyloxadiazole-containing compounds compared to their hydroxamate analogs [4]. When tested for activity against matrix metalloproteinase 9 and 12, TMP269 showed no inhibition at concentrations up to 50 micromolar, whereas hydroxamate inhibitors typically exhibit significant off-target metalloproteinase activity [4]. Stable isotope labeling by amino acids in cell culture-based quantitative proteomics combined with affinity enrichment revealed fewer protein targets for trifluoromethyloxadiazole compounds compared to hydroxamate variants [4].
Parameter | TMP269 (Trifluoromethyloxadiazole) | Hydroxamate Inhibitors |
---|---|---|
Metal-Binding Group | Trifluoromethyloxadiazole | Hydroxamate |
Zinc Interaction Type | Non-chelating electrostatic | Chelating coordination |
Zinc Interaction Distance | 2.7-3.0 angstroms | ~2.0 angstroms |
Selectivity Profile | Highly selective for Class IIa | Broad spectrum |
Off-target Effects | Minimal | Significant |
Gene Expression Changes | 2-fold in T-cells | Extensive |
Cytotoxicity | No effect at 10 micromolar | Cytotoxic |
The reduced cytotoxicity profile of TMP269 represents another significant advantage over hydroxamate-based inhibitors [4]. Unlike class I and class IIb histone deacetylase inhibitors, TMP269 demonstrates no impact on mitochondrial activity or viability of human CD4+ T cells at concentrations as high as 10 micromolar [4]. This improved safety profile is attributed to the compound's selective inhibition of class IIa histone deacetylases, which do not significantly affect histone acetylation levels under normal physiological conditions [4].
TMP269 exhibits distinct molecular interactions with each of the four class IIa histone deacetylase isoforms, reflecting both shared binding mechanisms and isoform-specific differences [4] [11]. All four isoforms share the fundamental interaction pattern involving the trifluoromethyloxadiazole metal-binding group and the zinc ion, but subtle differences in active site architecture contribute to the observed potency variations [4].
The interaction with histone deacetylase 7, the most structurally characterized target, involves the trifluoromethyloxadiazole group coordinating the zinc ion at distances of 2.7 and 3.0 angstroms through fluorine and oxygen atoms, respectively [4]. The inhibitor adopts a U-shaped conformation that allows extensive interaction with the active site, including displacement of histidine 843 and formation of an edge-to-face aromatic interaction between phenylalanine 679 and the phenyl group of TMP269 [4]. These interactions collectively contribute to the 36 nanomolar potency observed against histone deacetylase 7 [4].
Histone deacetylase 9 represents the most sensitive target for TMP269, with an inhibitory concentration 50 of 19 nanomolar [4] [11]. The enhanced potency against this isoform suggests optimal complementarity between the inhibitor structure and the histone deacetylase 9 active site architecture [4]. The molecular basis for this enhanced binding affinity likely involves more favorable hydrophobic interactions and optimal positioning of the trifluoromethyloxadiazole group within the zinc coordination sphere [4].
Histone deacetylase 5 demonstrates intermediate sensitivity to TMP269 with an inhibitory concentration 50 of 80 nanomolar [4] [11]. The molecular interactions with this isoform involve the same fundamental binding mode as observed with other class IIa members, including zinc coordination by the trifluoromethyloxadiazole group and exploitation of the U-shaped binding conformation [4]. The moderate potency suggests that while the core binding interactions are maintained, the specific geometry of the histone deacetylase 5 active site provides somewhat less optimal complementarity with TMP269 [4].
Histone deacetylase 4 shows the lowest sensitivity among class IIa isoforms, with an inhibitory concentration 50 of 126 nanomolar [4] [11]. Despite this relatively lower potency, the compound maintains the same binding mechanism involving trifluoromethyloxadiazole-zinc coordination and U-shaped conformation [4]. The reduced potency may reflect subtle differences in active site residues that affect either the initial binding affinity or the stability of the enzyme-inhibitor complex [4].
Histone Deacetylase Isoform | Key Binding Interactions | Structural Features | Binding Affinity |
---|---|---|---|
Histone Deacetylase 4 | Trifluoromethyloxadiazole-zinc electrostatic interaction, hydrophobic tail binding | U-shaped conformation, bulky trifluoromethyloxadiazole group | 126 nanomolar |
Histone Deacetylase 5 | Trifluoromethyloxadiazole-zinc electrostatic interaction, phenyl group interactions | U-shaped conformation, selective pocket binding | 80 nanomolar |
Histone Deacetylase 7 | Trifluoromethyloxadiazole-zinc coordination, histidine 843 displacement, phenylalanine 679 edge-to-face interaction | U-shaped conformation, extensive hydrophobic contacts | 36 nanomolar |
Histone Deacetylase 9 | Trifluoromethyloxadiazole-zinc electrostatic interaction, optimal active site filling | U-shaped conformation, optimal active site fit | 19 nanomolar |